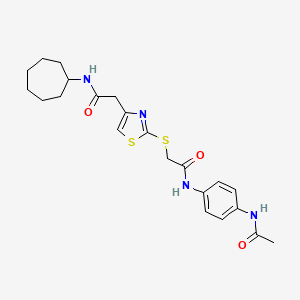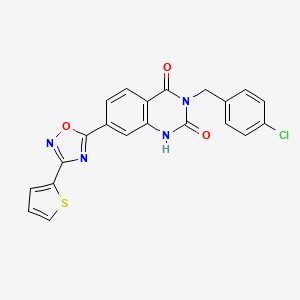
2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide” is a complex organic molecule. It contains a methoxyphenoxy group, a thiophenyl group, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenoxy, thiophenyl, and acetamide groups would likely influence its overall structure .Scientific Research Applications
Anticonvulsant Activities
Recent research highlights the anticonvulsant properties of functionalized N-benzyl 2-acetamidoacetamides, a class of compounds to which 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide belongs. Studies have demonstrated significant protection against seizures induced by maximal electroshock (MES) in animal models, indicating the potential of these compounds in treating epilepsy or seizure-related disorders (Choi, Stables, & Kohn, 1996).
Antimicrobial and Antitumor Activities
Another important application is in the realm of antimicrobial and antitumor activities. Derivatives of 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide have been evaluated for their in vitro antimicrobial activity against various bacteria and fungi. Notably, certain derivatives showed higher inhibitory activity against gram-negative bacteria compared to gram-positive bacteria. Additionally, these compounds were screened for their antiproliferative activity against human tumor cell lines, demonstrating their potential as chemotherapeutic agents (Kaya et al., 2017).
Potential in Obesity and Diabetes Treatment
There is also research indicating the potential of compounds like 2-(2-methoxyphenoxy)-N-(2-(thiophen-3-yl)benzyl)acetamide in the treatment of obesity and non-insulin dependent diabetes. Studies involving derivatives of this compound have shown potent agonistic activity against human β3-adrenergic receptors, which could be beneficial in the treatment of these conditions (Maruyama et al., 2012).
Inhibition of Cyclooxygenase Activity
Research has also focused on the cyclooxygenase (COX) inhibitory activity of related compounds. Some derivatives have shown strong inhibitory activity on COX-2 enzymes, suggesting potential anti-inflammatory applications. Molecular docking studies have supported these findings, highlighting the COX-2 selectivity of these compounds (Ertas et al., 2022).
Antioxidant Properties
Additionally, the antioxidant properties of benzophenone tagged thiazolidinone analogs, closely related to the target compound, have been explored. These compounds have demonstrated potent antioxidant properties, which could have implications in various health conditions where oxidative stress plays a role (Ranganatha et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-23-18-8-4-5-9-19(18)24-13-20(22)21-12-15-6-2-3-7-17(15)16-10-11-25-14-16/h2-11,14H,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEDNCRQJBHRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2-chloro-4-fluorobenzyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2806940.png)
![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)
amino]-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2806944.png)
![3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2806945.png)




![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)
![2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine](/img/structure/B2806952.png)


![2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B2806963.png)